molecular formula C5H7N3O5S B14663149 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone CAS No. 38953-40-1

6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone

Cat. No.: B14663149
CAS No.: 38953-40-1
M. Wt: 221.19 g/mol
InChI Key: SSXNTGYQTHBGCL-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone typically involves multi-step organic reactions. The starting materials might include 2-methylpyrimidinone and amino group donors. Sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or methyl groups.

    Reduction: Reduction reactions might target the sulfooxy group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions could occur at the amino or sulfooxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potentially studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methyl-4(1H)-pyrimidinone: Lacks the sulfooxy group, potentially altering its reactivity and biological activity.

    2-Methyl-5-(sulfooxy)-4(1H)-pyrimidinone: Lacks the amino group, which might affect its interactions with biological targets.

Uniqueness

6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone’s unique combination of functional groups (amino, methyl, and sulfooxy) could confer distinct chemical reactivity and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O5S/c1-2-7-4(6)3(5(9)8-2)13-14(10,11)12/h1H3,(H,10,11,12)(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXNTGYQTHBGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)OS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068150
Record name 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone
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Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-40-1
Record name 6-Amino-2-methyl-5-(sulfooxy)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-40-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 6-amino-2-methyl-5-(sulfooxy)-
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Record name NSC517922
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Record name 4(3H)-Pyrimidinone, 6-amino-2-methyl-5-(sulfooxy)-
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Record name 6-Amino-2-methyl-5-(sulfooxy)-4(1H)-pyrimidinone
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Record name 6-amino-2-methyl-5-(sulphooxy)-1H-pyrimidin-4-one
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